A Technical Guide to Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
The quest for novel therapeutic agents with enhanced three-dimensionality and improved pharmacological profiles has led researchers to explore complex molecular architectures. Among these, spirocyclic systems have emerged as privileged scaffolds due to their rigid, well-defined conformational properties.[1] This guide provides an in-depth technical overview of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a key synthetic intermediate, and its core scaffold, 2,8-diazaspiro[4.5]decane. We will explore its chemical properties, provide a detailed synthesis protocol with mechanistic rationale, and survey its broad applications in the development of next-generation therapeutics, from anti-inflammatory agents to novel cancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
The Strategic Value of the 2,8-Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane framework is a heterocyclic motif featuring a piperidine ring and a pyrrolidine ring fused at a single quaternary carbon atom. This spirocyclic arrangement imparts significant structural rigidity and a distinct three-dimensional exit vector for substituents, which is highly advantageous in drug design for optimizing binding interactions with biological targets.
Derivatives of this scaffold have been identified as potent modulators of a wide array of biological targets, establishing it as a "privileged scaffold" in medicinal chemistry.[2][3] The specific subject of this guide, Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate , is a particularly useful derivative. In this molecule:
-
The tert-butyloxycarbonyl (Boc) group at the N8 position serves as a crucial protecting group, allowing for selective chemical manipulation of the N2 position.
-
The benzyl (Bn) group at the N2 position can either be a permanent structural component of a final drug candidate or act as another protecting group that can be removed under different conditions than the Boc group, enabling orthogonal synthesis strategies.
This dual-functionalization capacity makes it a cornerstone intermediate for building diverse chemical libraries aimed at various therapeutic areas.
Physicochemical and Structural Characteristics
Precise knowledge of a compound's properties is fundamental to its application. While extensive experimental data for the title compound is not broadly published, we can characterize it based on its structure and compare it to its commercially available precursor.
| Property | Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Precursor) | Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate (Target) |
| CAS Number | 236406-39-6[4] | Not broadly assigned |
| Molecular Formula | C₁₃H₂₄N₂O₂[4] | C₂₀H₃₀N₂O₂ |
| Molecular Weight | 240.34 g/mol [4] | 330.47 g/mol |
| IUPAC Name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[4] | tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1[4] | C1CN(CC2(C1)CCN(CC2)C(=O)OC(C)(C)C)Cc3ccccc3 |
| InChI Key | MGHFVXFMQGQAKJ-UHFFFAOYSA-N[4] | (Predicted) YWJWHKOKBSXJSN-UHFFFAOYSA-N |
| Physical Form | Solid or Semi-solid | Expected to be a solid or viscous oil |
| Storage Conditions | 2-8°C, sealed in dry, dark place | 2-8°C, sealed in dry, dark place |
Synthesis and Functionalization: A Step-by-Step Protocol
The synthesis of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate is typically achieved via reductive amination, a robust and high-yielding reaction. The N8 position is sterically and electronically deactivated by the Boc protecting group, ensuring high selectivity for the functionalization of the N2 amine.
Experimental Protocol: Reductive Amination
This protocol describes the benzylation of the N2 position starting from the commercially available Boc-protected scaffold.
Materials:
-
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride, reducing side reactions and making the reaction compatible with a wider range of functional groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the reductive amination process.
Caption: Reductive amination workflow for N-benzylation.
Applications in Drug Discovery
The true value of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate lies in its role as a versatile intermediate for creating potent and selective drug candidates across multiple therapeutic areas. The rigid scaffold helps to pre-organize pharmacophoric elements in a favorable 3D orientation, often leading to improved potency and reduced off-target effects.
Key Therapeutic Areas:
-
Oncology: Derivatives of the related 1-oxa-3,7-diazaspirodecane scaffold have been developed as potent inhibitors of the KRAS-G12D oncogene, demonstrating nanomolar efficacy in cellular assays.[5] The 2,8-diaza scaffold provides similar geometric advantages for targeting protein-protein interfaces.
-
Cardiovascular Disease: The 2,8-diazaspiro[4.5]decane scaffold has been successfully utilized to develop orally active glycoprotein IIb-IIIa antagonists for antiplatelet therapy.[3] Additionally, trisubstituted urea derivatives based on this scaffold are highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting a promising approach for treating hypertension.[6]
-
Inflammatory Diseases: In a significant discovery, 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual TYK2/JAK1 inhibitors.[7] One lead compound showed excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated superior anti-inflammatory effects compared to tofacitinib in models of ulcerative colitis.[7]
-
Infectious Diseases: Researchers have designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives that act as chitin synthase inhibitors, showing potent antifungal activity against pathogens like C. albicans and A. fumigatus.[8]
-
Neurological Disorders: The spirocyclic core is valuable for developing agents that target enzymes and receptors in the central nervous system.[9] Its ability to be modified allows for fine-tuning of properties like lipophilicity, which is critical for blood-brain barrier penetration.
Safety and Handling
As a laboratory chemical, Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate and its precursors should be handled with appropriate care.
-
GHS Hazard Classification (for Precursor): The un-benzylated precursor is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a cool, dry place as specified.
-
Conclusion
Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate represents more than just a single molecule; it is a gateway to a rich chemical space defined by the 2,8-diazaspiro[4.5]decane scaffold. Its strategic design, incorporating orthogonal protecting groups, provides medicinal chemists with a powerful and flexible platform for structure-activity relationship (SAR) studies. The demonstrated success of this scaffold in generating clinical candidates for cardiovascular, inflammatory, and infectious diseases underscores its immense potential. As drug discovery continues to demand greater molecular complexity and novelty, intermediates like this will remain indispensable tools in the development of safer and more effective medicines.
References
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]
-
PubMed. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Retrieved from [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate [myskinrecipes.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
